Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperazine derivative, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate, which undergoes a series of reactions to introduce the piperazine and carbonothioyl groups. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and reagents such as thionyl chloride and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpiperazine: Shares the piperazine core but lacks the thiophene and carbonothioyl groups.
Methyl thiophene-2-carboxylate: Contains the thiophene ring but lacks the piperazine and carbonothioyl groups.
Uniqueness
Methyl 3-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a piperazine derivative, and a carbonothioyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N3O2S2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
methyl 3-[(4-phenylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H19N3O2S2/c1-22-16(21)15-14(7-12-24-15)18-17(23)20-10-8-19(9-11-20)13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3,(H,18,23) |
InChI Key |
KGVMWBRHTBYQEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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